molecular formula C8H9O6P B12665558 Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide CAS No. 74270-25-0

Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide

Cat. No.: B12665558
CAS No.: 74270-25-0
M. Wt: 232.13 g/mol
InChI Key: MNLGQNVSBMBKQH-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, a carboxylic acid group, and a hydroxy(4-methoxyphenoxy) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide typically involves the reaction of a phosphine precursor with a suitable carboxylic acid derivative. One common method is the reaction of a chlorophosphine with a Grignard reagent derived from 4-methoxyphenol, followed by oxidation to form the phosphine oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be further oxidized to form phosphine oxides or phosphonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxy(4-methoxyphenoxy) group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal ions, influencing catalytic activity. The hydroxy(4-methoxyphenoxy) moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, hydroxy(phenoxy)-, oxide
  • Phosphinecarboxylic acid, hydroxy(4-methylphenoxy)-, oxide
  • Phosphinecarboxylic acid, hydroxy(4-chlorophenoxy)-, oxide

Uniqueness

Phosphinecarboxylic acid, hydroxy(4-methoxyphenoxy)-, oxide is unique due to the presence of the 4-methoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective catalysis and targeted drug design .

Properties

CAS No.

74270-25-0

Molecular Formula

C8H9O6P

Molecular Weight

232.13 g/mol

IUPAC Name

[hydroxy-(4-methoxyphenoxy)phosphoryl]formic acid

InChI

InChI=1S/C8H9O6P/c1-13-6-2-4-7(5-3-6)14-15(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12)

InChI Key

MNLGQNVSBMBKQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(C(=O)O)O

Origin of Product

United States

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